Dual IDO1/TDO Cellular Inhibition: Benzotriazinone Chemotype vs. Epacadostat Monotherapy Benchmark
A closely related 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl analog (BindingDB BDBM50511716) demonstrates dual cellular inhibition of TDO (EC50 65 nM in human SW48 colorectal carcinoma cells) and IDO1 (EC50 1,300 nM in IFNγ-stimulated human A172 glioblastoma cells) [1]. This dual activity stands in contrast to the clinical IDO1 inhibitor epacadostat, which exhibits potent IDO1 inhibition (IC50 ~10 nM in enzymatic assays) but lacks meaningful TDO activity . The TDO/IDO1 selectivity ratio for the benzotriazinone analog is approximately 20-fold (TDO-favoring), whereas epacadostat shows >1,000-fold selectivity for IDO1 over TDO. No direct head-to-head comparison data for the exact compound CAS 2034311-11-8 is publicly available; this evidence represents class-level inference from the patent-consistent chemotype.
| Evidence Dimension | Cellular TDO and IDO1 inhibitory potency (EC50) |
|---|---|
| Target Compound Data | Exact compound data not publicly available. Chemotype analog BDBM50511716: TDO EC50 = 65 nM (SW48 cells); IDO1 EC50 = 1,300 nM (A172 cells). |
| Comparator Or Baseline | Epacadostat: IDO1 IC50 ~10 nM (enzyme); no significant TDO inhibition. |
| Quantified Difference | Benzotriazinone chemotype achieves dual TDO/IDO1 engagement; epacadostat is IDO1-selective. |
| Conditions | TDO: human SW48 cells, 24 hr, NFK green reagent. IDO1: human A172 cells + IFNγ, 24 hr, NFK green reagent. |
Why This Matters
Researchers seeking to block both arms of tryptophan catabolism (IDO1 and TDO) in tumor models cannot rely on IDO1-selective agents; this chemotype offers a single-molecule dual-inhibition strategy.
- [1] BindingDB BDBM50511716 / CHEMBL4539108. TDO EC50 65 nM (SW48 cells), IDO1 EC50 1,300 nM (A172 cells), CYP3A4 IC50 2,800 nM. Genentech; curated by ChEMBL. View Source
